molecular formula C18H32O2 B14235616 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- CAS No. 383877-59-6

2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)-

Cat. No.: B14235616
CAS No.: 383877-59-6
M. Wt: 280.4 g/mol
InChI Key: IIFAIQXAEXUOHZ-PYUWXLGESA-N
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Description

2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)-: is an organic compound with a complex structure. It is characterized by a cyclohexenone ring substituted with a hydroxy-methyldecyl group and a methyl group. The (5R) configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- typically involves multiple steps:

    Formation of the Cyclohexenone Ring: This can be achieved through the Robinson annulation reaction, which combines a ketone and an α,β-unsaturated carbonyl compound.

    Introduction of the Hydroxy-Methyldecyl Group: This step may involve the use of Grignard reagents or organolithium compounds to introduce the hydroxy-methyldecyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Tosyl chloride, mesyl chloride

Major Products

    Oxidation: Formation of a ketone

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclohexenone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5S)-: The (5S) isomer has a different stereochemistry, which can affect its biological activity and chemical properties.

    2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-ethyl-, (5R)-: The presence of an ethyl group instead of a methyl group can lead to differences in reactivity and biological effects.

Uniqueness

The unique combination of the hydroxy-methyldecyl group and the specific (5R) configuration gives 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methyldecyl)-2-methyl-, (5R)- distinct chemical and biological properties. Its specific stereochemistry can influence its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

383877-59-6

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(5R)-5-(2-hydroxyundecan-2-yl)-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C18H32O2/c1-4-5-6-7-8-9-10-13-18(3,20)16-12-11-15(2)17(19)14-16/h11,16,20H,4-10,12-14H2,1-3H3/t16-,18?/m1/s1

InChI Key

IIFAIQXAEXUOHZ-PYUWXLGESA-N

Isomeric SMILES

CCCCCCCCCC(C)([C@@H]1CC=C(C(=O)C1)C)O

Canonical SMILES

CCCCCCCCCC(C)(C1CC=C(C(=O)C1)C)O

Origin of Product

United States

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